4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine
Description
4-Isobutyl-1H,1'H-[3,4'-bipyrazol]-5-amine is a bipyrazole derivative featuring a 3,4'-linked pyrazole core substituted with an isobutyl group at the 4-position and an amine at the 5-position. Bipyrazole scaffolds are valued in medicinal and coordination chemistry due to their structural rigidity, hydrogen-bonding capabilities, and versatility in forming metal complexes.
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-(2-methylpropyl)-5-(1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-6(2)3-8-9(14-15-10(8)11)7-4-12-13-5-7/h4-6H,3H2,1-2H3,(H,12,13)(H3,11,14,15) |
InChI Key |
AZMZNWMCMBINHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(NN=C1N)C2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine can be achieved through several methods. One common approach involves the cyclocondensation of isovaleric aldehyde with various CH acids in the presence of amines . This method allows for the formation of isobutyl-substituted pyrazoles under controlled conditions.
Industrial Production Methods
Industrial production methods for 4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or tosyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and energetic materials
Mechanism of Action
The mechanism of action of 4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The isobutyl group distinguishes 4-Isobutyl-1H,1'H-[3,4'-bipyrazol]-5-amine from structurally similar compounds. Key comparisons include:
Key Observations :
Structural Characterization
Single-crystal X-ray diffraction (SHELX-refined) confirms the planar geometry and intramolecular hydrogen bonds in bipyrazoles like ATDT and ATNT . For this compound, similar analyses would elucidate conformational flexibility and non-covalent interactions critical for drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
